REACTION_CXSMILES
|
[NH:1]([CH2:3][C:4]([O-:6])=[O:5])[CH3:2].[Na+].[N:8]#[C:9][NH2:10]>O>[OH2:5].[O:5]=[C:4]([CH2:3][N:1]([C:9](=[NH:8])[NH2:10])[CH3:2])[OH:6] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C)CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at an internal temperature of 50° to 52° C. over the course of 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A pH value of 9.81 (at 20° C.)
|
Type
|
CONCENTRATION
|
Details
|
with concentrated 98% by weight formic acid
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred for 1 hour at an internal temperature of 50° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Subsequently, the reaction product was filtered off with suction
|
Type
|
WASH
|
Details
|
without washing
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for 2 hours at 20° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
It was then filtered off with suction
|
Type
|
WASH
|
Details
|
the residue washed twice with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
After drying in a vacuum at 30° C.
|
Reaction Time |
3 h |
Name
|
creatine monohydrate
|
Type
|
product
|
Smiles
|
O.O=C(O)CN(C)C(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165.2 g | |
YIELD: PERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]([CH2:3][C:4]([O-:6])=[O:5])[CH3:2].[Na+].[N:8]#[C:9][NH2:10]>O>[OH2:5].[O:5]=[C:4]([CH2:3][N:1]([C:9](=[NH:8])[NH2:10])[CH3:2])[OH:6] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C)CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at an internal temperature of 50° to 52° C. over the course of 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A pH value of 9.81 (at 20° C.)
|
Type
|
CONCENTRATION
|
Details
|
with concentrated 98% by weight formic acid
|
Type
|
STIRRING
|
Details
|
The reaction mixture was further stirred for 1 hour at an internal temperature of 50° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Subsequently, the reaction product was filtered off with suction
|
Type
|
WASH
|
Details
|
without washing
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for 2 hours at 20° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
It was then filtered off with suction
|
Type
|
WASH
|
Details
|
the residue washed twice with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
After drying in a vacuum at 30° C.
|
Reaction Time |
3 h |
Name
|
creatine monohydrate
|
Type
|
product
|
Smiles
|
O.O=C(O)CN(C)C(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165.2 g | |
YIELD: PERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |